2,2,2-trifluoro-N-(piperidin-4-yl)acetamide 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 97181-51-6
VCID: VC2356334
InChI: InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13)
SMILES: C1CNCCC1NC(=O)C(F)(F)F
Molecular Formula: C7H11F3N2O
Molecular Weight: 196.17 g/mol

2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

CAS No.: 97181-51-6

Cat. No.: VC2356334

Molecular Formula: C7H11F3N2O

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-(piperidin-4-yl)acetamide - 97181-51-6

Specification

CAS No. 97181-51-6
Molecular Formula C7H11F3N2O
Molecular Weight 196.17 g/mol
IUPAC Name 2,2,2-trifluoro-N-piperidin-4-ylacetamide
Standard InChI InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13)
Standard InChI Key SVIRKOCSSOKHBX-UHFFFAOYSA-N
SMILES C1CNCCC1NC(=O)C(F)(F)F
Canonical SMILES C1CNCCC1NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Basic Identification

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide is identified by the CAS number 97181-51-6 and possesses the molecular formula C7H11F3N2O with a molecular weight of 196.17 g/mol . This compound features a piperidine ring with a trifluoroacetamide group attached at the 4-position. The piperidine component provides a basic nitrogen heterocycle while the trifluoroacetamide portion introduces fluorine atoms that significantly influence the compound's physical and chemical properties.

Structural Characteristics

The structure consists of:

  • A six-membered piperidine ring with a secondary amine (NH) group

  • A trifluoroacetamide group (CF3CO-NH-) attached at the 4-position of the piperidine ring

  • Three fluorine atoms on the terminal carbon of the acetamide group

This structural arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, alongside a hydrophobic trifluoromethyl group that can influence membrane permeability and binding interactions in biological systems.

Physical and Chemical Properties

Physicochemical Properties

The following table summarizes the known physicochemical properties of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide:

PropertyValueReference
Molecular Weight196.17 g/mol
Molecular FormulaC7H11F3N2O
Melting Point111°C
Boiling PointNot available
SolubilityLikely soluble in methanol (based on synthesis conditions)
AppearancePresumed crystalline solid
CAS Number97181-51-6

The presence of the trifluoromethyl group typically increases lipophilicity and metabolic stability compared to non-fluorinated analogs, while potentially enhancing membrane permeability, which are valuable characteristics for drug development.

Synthesis and Preparation

Synthetic Route

The primary documented synthesis method for 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide involves debenzylation of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide . This synthetic approach is valuable for producing the compound with relatively high yield and purity.

Synthesis Procedure

The synthesis procedure involves the following steps:

  • Starting material: N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide (also identified as compound X in reference documentation)

  • Catalytic hydrogenation: A suspension of 92 g of the starting material with 9 g of wet 10% palladium on charcoal in 1000 ml of methanol

  • Reaction conditions: Maintained under agitation for 8 days in a hydrogen atmosphere at room temperature

  • Purification: Filtration, followed by evaporation of the filtrate and chromatography on a silica column (M.P.L.C.)

  • Elution: Using pure methanol to obtain the final product

Structural Analogs and Comparisons

Related Compounds

Structural analogs of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide include:

  • 2,2,2-Trifluoro-N-(4-methylphenyl)acetamide (CAS: 350-96-9): Contains a similar trifluoroacetamide group but attached to a 4-methylphenyl group instead of piperidine

  • N-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide: The precursor in the synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

Comparative Properties

The structural differences between 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide and its analogs result in distinct physicochemical properties:

  • The piperidine-containing compound (2,2,2-trifluoro-N-(piperidin-4-yl)acetamide) tends to be more basic due to the presence of the piperidine nitrogen

  • Compared to the 4-methylphenyl analog, the piperidine derivative likely exhibits different solubility profiles and hydrogen bonding capabilities

  • The removal of the benzyl group (comparing to the precursor) significantly changes the lipophilicity and steric properties of the molecule

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